molecular formula C7H2ClF5S B14035067 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene

1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene

Cat. No.: B14035067
M. Wt: 248.60 g/mol
InChI Key: ONLBNUKMZGAVLE-UHFFFAOYSA-N
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Description

1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is an organic compound with the molecular formula C7H2ClF5S It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and trifluoromethylthio groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene typically involves the introduction of the trifluoromethylthio group onto a difluorobenzene derivative. One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor such as 1-chloro-2,3-difluorobenzene is reacted with a trifluoromethylthiolating agent under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.

    Electrophilic Aromatic Substitution: The aromatic ring can undergo substitution reactions with electrophiles.

    Oxidation and Reduction: The trifluoromethylthio group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid for nitration or sulfonation reactions.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed depend on the type of reaction. For example:

    Nucleophilic Substitution: Products with different substituents replacing the chlorine atom.

    Electrophilic Aromatic Substitution: Products with new groups attached to the aromatic ring.

    Oxidation and Reduction: Products with modified trifluoromethylthio groups.

Scientific Research Applications

1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various substitution and addition reactions. The trifluoromethylthio group can influence the reactivity and stability of the compound, making it a valuable moiety in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,3-difluorobenzene: Lacks the trifluoromethylthio group, making it less reactive in certain reactions.

    1-Chloro-2,3,4,5-tetrafluorobenzene: Contains more fluorine atoms, which can affect its reactivity and properties.

    1-Bromo-2,3-difluoro-6-(trifluoromethylthio)benzene: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity.

Uniqueness

1-Chloro-2,3-difluoro-6-(trifluoromethylthio)benzene is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties

Properties

Molecular Formula

C7H2ClF5S

Molecular Weight

248.60 g/mol

IUPAC Name

3-chloro-1,2-difluoro-4-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C7H2ClF5S/c8-5-4(14-7(11,12)13)2-1-3(9)6(5)10/h1-2H

InChI Key

ONLBNUKMZGAVLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)F)Cl)SC(F)(F)F

Origin of Product

United States

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